1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a morpholine moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Attachment of the Morpholine Moiety: The morpholine moiety is attached via a nucleophilic substitution reaction using morpholine and an appropriate electrophile.
Final Coupling: The final step involves coupling the quinoline derivative with the piperidine and morpholine moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives.
Scientific Research Applications
1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-N-(2-MORPHOLINOPHENYL)-3-PIPERIDINECARBOXAMIDE can be compared with other quinoline derivatives and piperidine-containing compounds. Similar compounds include:
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Such as piperidine itself and its various substituted derivatives, which are used in pharmaceuticals and as intermediates in organic synthesis.
Properties
Molecular Formula |
C31H31ClN4O3 |
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Molecular Weight |
543.1 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-morpholin-4-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H31ClN4O3/c32-23-12-13-25-24(19-23)28(21-7-2-1-3-8-21)29(31(38)33-25)36-14-6-9-22(20-36)30(37)34-26-10-4-5-11-27(26)35-15-17-39-18-16-35/h1-5,7-8,10-13,19,22H,6,9,14-18,20H2,(H,33,38)(H,34,37) |
InChI Key |
ZETZYOXTJKTNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5N6CCOCC6 |
Origin of Product |
United States |
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